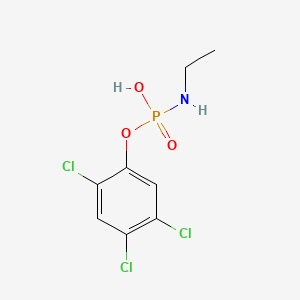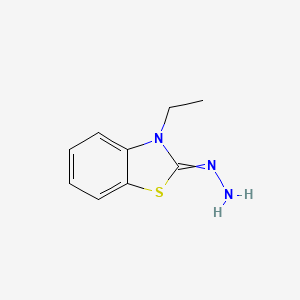
3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with ethyl hydrazinecarboxylate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
- 3-Methyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- 2-Hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- 3-Phenyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
Comparison: Compared to its analogs, 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity. For example, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
28218-93-1 |
|---|---|
Formule moléculaire |
C9H11N3S |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
(3-ethyl-1,3-benzothiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C9H11N3S/c1-2-12-7-5-3-4-6-8(7)13-9(12)11-10/h3-6H,2,10H2,1H3 |
Clé InChI |
XPVHIVCAMDDPMX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)


![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)

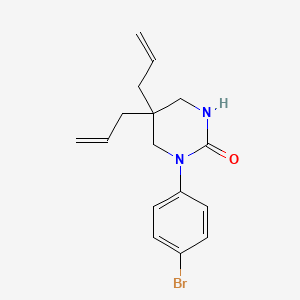

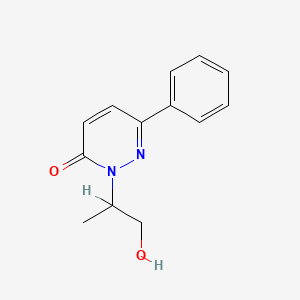

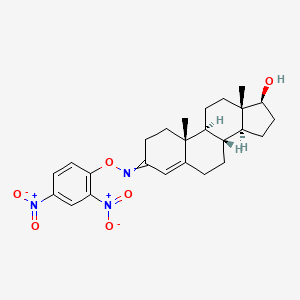
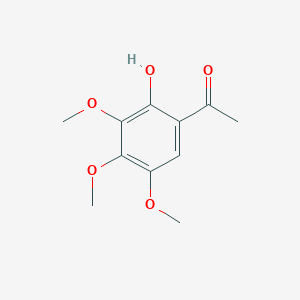
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)

